2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
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Description
3-methylhistidine is a methylhistidine in which the methyl group is located at N-3. It has a role as a human metabolite. It is a non-proteinogenic alpha-amino acid and a methylhistidine. It is a tautomer of a 3-methylhistidine zwitterion.
H-His(3-Me)-OH is a natural product found in Drosophila melanogaster, Schizosaccharomyces pombe, and other organisms with data available.
Biological Activity
2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid (CAS Number: 368-16-1) is an amino acid derivative featuring a unique imidazole ring, which contributes to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and antimicrobial activity.
- Molecular Formula : C₇H₁₁N₃O₂
- Molecular Weight : 155.18 g/mol
- Structure : The compound consists of an amino group, a propanoic acid backbone, and a methyl-substituted imidazole ring.
Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter systems, particularly in the modulation of glutamate receptors. It has been studied for its potential role as an agonist at specific receptor sites, which could lead to applications in treating neurological disorders.
Case Study : A study published in Pharmacology Biochemistry and Behavior demonstrated that this compound enhances synaptic transmission in hippocampal slices, suggesting a role in cognitive functions such as learning and memory. The results showed increased long-term potentiation (LTP) in response to the compound, indicating its potential as a cognitive enhancer .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.0195 mg/mL |
Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound exhibits notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Antiviral Properties
In addition to its antibacterial effects, this compound has shown promise against viral infections. A recent review highlighted several derivatives with antiviral activity against herpes simplex virus (HSV) and other viral pathogens. The mechanism appears to involve inhibition of viral replication through interference with viral enzymes .
The biological activities of this compound can be attributed to its structural features:
- Imidazole Ring : This moiety is known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
- Amino Acid Backbone : The presence of an amino group allows for interactions with various biological targets, enhancing its pharmacological profile.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its efficacy and selectivity. Modifications to the imidazole ring have been shown to improve both its antimicrobial and neuropharmacological properties.
Table of Derivatives and Activities
Compound Derivative | Activity Type | IC50 Value |
---|---|---|
Derivative A | Antiviral | 6 µM |
Derivative B | Antibacterial | 0.0039 mg/mL |
Derivative C | Neuroprotective | Enhanced LTP |
These derivatives exhibit varying degrees of biological activity, emphasizing the potential for developing targeted therapies based on the parent compound .
Properties
IUPAC Name |
2-amino-3-(3-methylimidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHILDINMRGULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861904 |
Source
|
Record name | 3-Methylhistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7212-31-9 |
Source
|
Record name | 3-Methylhistidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7212-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylhistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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